N,N'-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide)
Overview
Description
N,N’-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide): is a complex organic compound with a molecular formula of C44H80N2O4 It is characterized by the presence of a benzene ring substituted with two methylene groups, each linked to a 12-hydroxyoctadecanamide moiety
Scientific Research Applications
N,N’-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, possibly as a ligand or in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants or lubricants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide) typically involves the reaction of benzene-1,3-diyldimethanamine with 12-hydroxyoctadecanoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N,N’-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or sulfonic acid derivatives.
Mechanism of Action
The mechanism of action of N,N’-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide) involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, potentially affecting their function. The benzene ring may also participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N,N’-(Benzene-1,4-diyldimethanediyl)bis(12-hydroxyoctadecanamide): Similar structure but with a different substitution pattern on the benzene ring.
N,N’-(Benzene-1,2-diyldimethanediyl)bis(12-hydroxyoctadecanamide): Another isomer with a different substitution pattern.
Uniqueness: N,N’-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide) is unique due to its specific substitution pattern, which can influence its chemical reactivity and interaction with other molecules. This uniqueness makes it valuable for specific applications where other isomers may not be as effective.
Properties
IUPAC Name |
12-hydroxy-N-[[3-[(12-hydroxyoctadecanoylamino)methyl]phenyl]methyl]octadecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H80N2O4/c1-3-5-7-21-30-41(47)32-23-17-13-9-11-15-19-25-34-43(49)45-37-39-28-27-29-40(36-39)38-46-44(50)35-26-20-16-12-10-14-18-24-33-42(48)31-22-8-6-4-2/h27-29,36,41-42,47-48H,3-26,30-35,37-38H2,1-2H3,(H,45,49)(H,46,50) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWNHFCLWUPOCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)NCC1=CC(=CC=C1)CNC(=O)CCCCCCCCCCC(CCCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H80N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052670 | |
Record name | N,N'-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
701.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Octadecanamide, N,N'-[1,3-phenylenebis(methylene)]bis[12-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
128554-52-9 | |
Record name | N,N′-[1,3-Phenylenebis(methylene)]bis[12-hydroxyoctadecanamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128554-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octadecanamide, N,N'-[1,3-phenylenebis(methylene)]bis[12-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N'-(Benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octadecanamide, N,N'-[1,3-phenylenebis(methylene)]bis[12-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.402 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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